DDO-02005

Description

BenchChem offers high-quality DDO-02005 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DDO-02005 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

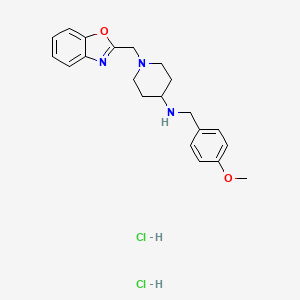

C21H27Cl2N3O2 |

|---|---|

Molecular Weight |

424.4 g/mol |

IUPAC Name |

1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C21H25N3O2.2ClH/c1-25-18-8-6-16(7-9-18)14-22-17-10-12-24(13-11-17)15-21-23-19-4-2-3-5-20(19)26-21;;/h2-9,17,22H,10-15H2,1H3;2*1H |

InChI Key |

DVFKTQCMJJIJDS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCN(CC2)CC3=NC4=CC=CC=C4O3.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

DDO-02005: A Technical Guide to its Mechanism of Action as a Kv1.5 Potassium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a promising therapeutic target for atrial fibrillation. This document provides a comprehensive technical overview of the mechanism of action of DDO-02005, including its inhibitory effects, relevant signaling pathways, and detailed experimental protocols for its evaluation. All quantitative data is presented in structured tables, and key concepts are visualized through detailed diagrams.

Core Mechanism of Action: Kv1.5 Potassium Channel Inhibition

DDO-02005 exerts its therapeutic effect through the potent and selective inhibition of the Kv1.5 potassium channel. The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This current plays a crucial role in the repolarization phase of the atrial action potential.

By blocking the Kv1.5 channel, DDO-02005 prolongs the action potential duration (APD) and the effective refractory period (ERP) in atrial myocytes. This electrophysiological alteration helps to suppress the re-entrant electrical circuits that are characteristic of atrial fibrillation, thereby restoring normal sinus rhythm. While the precise binding site and interaction with the Kv1.5 channel have not been fully elucidated for DDO-02005, it is hypothesized to act as an open-channel blocker, a mechanism common to other Kv1.5 inhibitors.

Signaling Pathway of Kv1.5 Inhibition

The following diagram illustrates the proposed mechanism of action of DDO-02005 on the Kv1.5 potassium channel.

Caption: Proposed mechanism of DDO-02005 as an open-channel blocker of the Kv1.5 potassium channel.

Quantitative Data

The following tables summarize the key quantitative data reported for DDO-02005.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Cell Line | Assay |

| IC50 | 0.72 µM | HEK293 cells stably expressing Kv1.5 | Whole-cell patch clamp |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Endpoint | DDO-02005 Effect |

| CaCl2-ACh Induced Atrial Fibrillation (Rat) | Duration of Atrial Fibrillation | Significant reduction |

| Aconitine-Induced Arrhythmia (Rat) | Onset of Arrhythmia | Delayed onset |

Table 3: Pharmacokinetic Profile in Beagle Dogs

| Parameter | Route of Administration | Value |

| T1/2 (half-life) | Intravenous | 3.58 h |

| Tmax (time to max concentration) | Oral | 1.17 h |

| Cmax (max concentration) | Oral | 28.3 ng/mL |

| AUC0-t (area under the curve) | Oral | 105.3 ng·h/mL |

| F (bioavailability) | Oral | 15.2% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of DDO-02005.

Whole-Cell Patch Clamp Assay for IC50 Determination

Objective: To determine the concentration of DDO-02005 that inhibits 50% of the Kv1.5 channel current.

Materials:

-

HEK293 cells stably expressing the human Kv1.5 channel.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

-

Patch pipettes (2-5 MΩ).

-

Patch clamp amplifier and data acquisition system.

-

DDO-02005 stock solution in DMSO.

Procedure:

-

Culture HEK293-Kv1.5 cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Form a giga-ohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Elicit Kv1.5 currents by applying a depolarizing voltage step to +40 mV for 300 ms.

-

Record baseline currents in the absence of the compound.

-

Perfuse the chamber with increasing concentrations of DDO-02005 (e.g., 0.01, 0.1, 1, 10, 100 µM) and record the currents at each concentration.

-

Wash out the compound with the external solution to check for reversibility.

-

Analyze the data by measuring the peak current amplitude at each concentration.

-

Plot the percentage of current inhibition against the logarithm of the DDO-02005 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CaCl2-Acetylcholine Induced Atrial Fibrillation Model in Rats

Objective: To evaluate the in vivo efficacy of DDO-02005 in a rat model of atrial fibrillation.

Materials:

-

Male Sprague-Dawley rats (250-300 g).

-

Anesthetic (e.g., sodium pentobarbital).

-

Acetylcholine (ACh) solution.

-

Calcium chloride (CaCl2) solution.

-

ECG recording system.

-

DDO-02005 solution for administration.

Procedure:

-

Anesthetize the rats.

-

Insert ECG electrodes to monitor cardiac activity.

-

Administer DDO-02005 or vehicle control intravenously.

-

After a set pre-treatment time, induce atrial fibrillation by intravenous injection of a mixture of ACh and CaCl2.

-

Record the ECG continuously and measure the duration of the induced atrial fibrillation.

-

Compare the duration of atrial fibrillation between the DDO-02005-treated and vehicle-treated groups.

Aconitine-Induced Arrhythmia Model in Rats

Objective: To assess the anti-arrhythmic properties of DDO-02005 against a chemically-induced arrhythmia.

Materials:

-

Male Wistar rats (200-250 g).

-

Anesthetic.

-

Aconitine solution.

-

ECG recording system.

-

DDO-02005 solution for administration.

Procedure:

-

Anesthetize the rats and record a baseline ECG.

-

Administer DDO-02005 or vehicle control intravenously.

-

After a pre-treatment period, infuse a solution of aconitine at a constant rate.

-

Continuously monitor the ECG and record the time to the onset of specific arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

-

Compare the time to arrhythmia onset between the DDO-02005-treated and vehicle-treated groups.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental evaluation of DDO-02005.

Caption: A logical workflow diagram illustrating the key experimental stages in the evaluation of DDO-02005.

DDO-02005: A Potent Blocker of the Kv1.5 Potassium Channel for Atrial Fibrillation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by rapid and irregular electrical activity in the atria, leading to an increased risk of stroke and heart failure. The ultra-rapid delayed rectifier potassium current (IKur), encoded by the KCNA5 gene, is predominantly expressed in the atria and plays a crucial role in atrial action potential repolarization. This atrial-specific expression makes its corresponding channel, Kv1.5, an attractive therapeutic target for the development of AF-selective drugs with a reduced risk of ventricular proarrhythmias. DDO-02005, an arylmethylpiperidine derivative, has emerged as a potent and selective inhibitor of the Kv1.5 potassium channel, demonstrating significant anti-atrial fibrillation effects in preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the available data on DDO-02005, including its pharmacological properties, experimental protocols used for its evaluation, and its structure-activity relationship, to support further research and development in the field of antiarrhythmic drugs.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for DDO-02005.

Table 1: In Vitro Potency of DDO-02005

| Parameter | Value | Channel | Assay | Reference |

| IC50 | 0.72 µM | Kv1.5 | Whole-cell patch clamp | [1][2][3][4] |

Table 2: In Vivo Efficacy of DDO-02005 in a Rat Model of Aconitine-Induced Arrhythmia [4]

| Dose (mg/kg, IV) | Protection against Aconitine-Induced Arrhythmia |

| 0.1 | Effective |

| 1 | Effective |

| 3 | Effective |

| 9 | Effective |

Table 3: Pharmacokinetic Parameters of DDO-02005 in Sprague-Dawley Rats [2][4][5]

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (1.25 mg/kg) |

| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |

| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |

| AUC0-t (µg/L·h) | 178.42 ± 39.33 | 4.41 ± 0.69 |

| CL (L/h/kg) | 5.83 ± 1.44 | 36.51 ± 2.54 |

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for the evaluation of DDO-02005.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

While the specific, detailed protocol for determining the IC50 of DDO-02005 has not been published, a general whole-cell patch-clamp protocol for assessing Kv1.5 inhibitors in a heterologous expression system (e.g., CHO or HEK293 cells stably expressing the human KCNA5 gene) is described below.

Cell Preparation:

-

Cells stably expressing the Kv1.5 channel are cultured under standard conditions.

-

For electrophysiological recordings, cells are seeded at a low density on glass coverslips.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

Recording Procedure:

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass and filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane, followed by the rupture of the patch of membrane to establish the whole-cell configuration.

-

Kv1.5 currents are elicited by a voltage-clamp protocol. A typical protocol involves holding the cell at a membrane potential of -80 mV and applying depolarizing steps to +40 mV for 200-500 ms to activate the channels.

-

The effect of DDO-02005 is assessed by perfusing the cells with the external solution containing various concentrations of the compound.

-

The peak outward current at the end of the depolarizing pulse is measured before and after drug application to determine the percentage of inhibition.

-

The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

In Vivo Animal Models

1. CaCl2-ACh Induced Atrial Fibrillation Model in Rats: [1][2]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.

-

Surgical Preparation: The jugular vein is cannulated for drug administration. ECG leads are placed to monitor cardiac activity.

-

AF Induction: A solution of acetylcholine (ACh) and calcium chloride (CaCl2) is infused intravenously to induce AF.

-

Drug Administration: DDO-02005 is administered intravenously prior to the infusion of the AF-inducing agents.

-

Endpoint: The duration and incidence of AF are monitored and compared between the vehicle-treated and DDO-02005-treated groups.

2. Aconitine-Induced Arrhythmia Model in Rats: [4]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Anesthesia and Surgical Preparation: Similar to the CaCl2-ACh model.

-

Arrhythmia Induction: A continuous intravenous infusion of aconitine is administered to induce ventricular arrhythmias.

-

Drug Administration: DDO-02005 is administered intravenously as a single dose at various concentrations (0.1, 1, 3, and 9 mg/kg) prior to the aconitine infusion.

-

Endpoint: The dose of aconitine required to induce arrhythmias is determined in the presence and absence of DDO-02005. An increase in the required aconitine dose indicates a protective effect.

Pharmacokinetic Studies in Rats[2][4][5]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration:

-

Intravenous (IV): DDO-02005 is administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.

-

Oral (PO): DDO-02005 is administered by oral gavage at a dose of 1.25 mg/kg.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at various time points after drug administration.

-

Sample Analysis: Plasma concentrations of DDO-02005 are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), area under the curve (AUC), and clearance (CL), are calculated using appropriate pharmacokinetic software.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of DDO-02005 is the direct blockade of the Kv1.5 potassium channel.[1][2][3] The specifics of this blockade, such as whether it is an open-channel or closed-channel block and its effects on channel gating kinetics (activation and inactivation), have not been detailed in the available literature.

The activity of the Kv1.5 channel is known to be regulated by various intracellular signaling pathways. While there is no direct evidence of DDO-02005 influencing these pathways, understanding them provides context for the physiological effects of Kv1.5 blockade. Protein Kinase C (PKC) has been shown to regulate Kv1.5 channel trafficking and expression at the cell surface.

Caption: Conceptual diagram of DDO-02005 action and Kv1.5 regulation.

Experimental and Logical Workflows

The development and preclinical evaluation of a Kv1.5 channel blocker like DDO-02005 typically follow a structured workflow.

Caption: Preclinical evaluation workflow for DDO-02005.

Structure-Activity Relationship (SAR)

The development of DDO-02005 involved the synthesis and evaluation of a series of arylmethylpiperidine derivatives based on a lead compound, DDO-02001 (IC50 = 17.7 µM). The SAR studies revealed key structural features that contribute to the inhibitory activity against the Kv1.5 channel. A detailed analysis of the published analogues is necessary to fully elucidate the SAR. For drug development professionals, understanding how modifications to the arylmethylpiperidine scaffold affect potency can guide the design of future inhibitors with improved properties. The primary publication by Zhao et al. (2022) provides a table of these analogues and their corresponding IC50 values which is essential for a thorough SAR analysis.

Binding Site

The specific binding site of DDO-02005 on the Kv1.5 channel has not yet been determined in the published literature. Identification of the binding site, for instance, through site-directed mutagenesis studies or computational docking, would be a critical next step in understanding its mechanism of action at a molecular level and would facilitate the rational design of new, more potent, and selective Kv1.5 inhibitors.

Conclusion

DDO-02005 is a promising preclinical candidate for the treatment of atrial fibrillation due to its potent and selective inhibition of the Kv1.5 potassium channel.[1][2][3] Its efficacy in animal models of arrhythmia and atrial fibrillation highlights its therapeutic potential.[1][2][4] However, further studies are required to elucidate its precise mechanism of channel blockade, its binding site on the Kv1.5 channel, and its potential interactions with cellular signaling pathways. The data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of DDO-02005 and similar compounds as novel antiarrhythmic agents.

References

- 1. Modeling the binding modes of Kv1.5 potassium channel and blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

The Therapeutic Potential of DDO-02005: A Technical Guide for Drug Development Professionals

DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a promising therapeutic target for the management of atrial fibrillation (AF). This technical guide provides a comprehensive overview of the preclinical data available for DDO-02005, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Mechanism of Action: Targeting the Kv1.5 Potassium Channel

DDO-02005 exerts its anti-arrhythmic effects by specifically inhibiting the Kv1.5 potassium channel. The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This current plays a crucial role in the repolarization phase of the atrial action potential. In atrial fibrillation, alterations in IKur can contribute to the shortening of the atrial effective refractory period, creating a substrate for re-entrant arrhythmias. By blocking the Kv1.5 channel, DDO-02005 prolongs the atrial action potential duration and the effective refractory period, thereby disrupting the re-entrant circuits that sustain atrial fibrillation.

In Vitro Potency

DDO-02005 has demonstrated potent inhibition of the Kv1.5 potassium channel in in vitro assays. The half-maximal inhibitory concentration (IC50) has been determined to be 0.72 μM [1].

Preclinical Efficacy

The anti-arrhythmic potential of DDO-02005 has been evaluated in established rodent models of atrial fibrillation.

CaCl2-Acetylcholine-Induced Atrial Fibrillation in Rats

DDO-02005 has shown a good anti-atrial fibrillation effect in a rat model where AF is induced by the administration of calcium chloride (CaCl2) and acetylcholine (ACh)[1]. This model mimics the electrophysiological and structural remodeling seen in clinical AF.

Aconitine-Induced Arrhythmia in Rats

DDO-02005 was also effective against arrhythmias induced by aconitine in rats[1]. Aconitine is an alkaloid that activates sodium channels, leading to cardiac arrhythmias. The efficacy of DDO-02005 in this model suggests a potential broader anti-arrhythmic activity. Intravenous administration of DDO-02005 at doses of 0.1, 1, 3, and 9 mg/kg demonstrated a dose-dependent protective effect against aconitine-induced arrhythmias[1].

Pharmacokinetic Profile

The pharmacokinetic properties of DDO-02005 have been investigated in both rats and beagle dogs.

Pharmacokinetics in Sprague-Dawley Rats

Pharmacokinetic parameters of DDO-02005 were determined in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration.

| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |

| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |

| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |

| AUC0-t (µg/L·h) | 178.42 ± 39.33 | 4.41 ± 0.69 |

| CL (L/h/kg) | 5.83 ± 1.44 | - |

Data presented as mean ± SD.

Pharmacokinetics in Beagle Dogs

A pharmacokinetic study was also conducted in beagle dogs.

| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |

| t1/2 (h) | - | 6.245 |

| Cmax (µg/L) | - | 1.274 |

Specific details of the beagle dog study protocol are not publicly available.

Experimental Protocols

Detailed experimental protocols for the key studies cited are outlined below. It is important to note that while general methodologies are described, the specific parameters for the DDO-02005 studies may not be fully available in the public domain.

In Vitro Kv1.5 Inhibition Assay (Whole-Cell Patch Clamp)

The potency of DDO-02005 on the Kv1.5 channel was likely determined using the whole-cell patch-clamp technique on a cell line stably expressing the human Kv1.5 channel (e.g., HEK293 or CHO cells).

General Protocol:

-

Cell Culture: Cells expressing the Kv1.5 channel are cultured under standard conditions.

-

Electrophysiology: Whole-cell currents are recorded using a patch-clamp amplifier.

-

Solutions: The extracellular solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular solution in the patch pipette usually contains (in mM): K-aspartate or K-gluconate, KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

-

Voltage Protocol: To elicit IKur, cells are held at a holding potential of approximately -80 mV and then depolarized to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments).

-

Drug Application: DDO-02005 is applied at various concentrations to the extracellular solution to determine the concentration-dependent block of the Kv1.5 current.

-

Data Analysis: The peak current amplitude at a specific depolarizing step (e.g., +40 mV) is measured before and after drug application. The percentage of inhibition is calculated, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.

CaCl2-Acetylcholine-Induced Atrial Fibrillation in Rats

This model is used to induce transient but reproducible episodes of atrial fibrillation.

General Protocol:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized.

-

ECG Recording: Needle electrodes are inserted subcutaneously for continuous electrocardiogram (ECG) monitoring.

-

Induction of AF: A solution of acetylcholine and calcium chloride is infused intravenously (e.g., via the tail vein) to induce AF.

-

Drug Administration: DDO-02005 or vehicle is administered intravenously before the induction of AF.

-

Endpoint Measurement: The primary endpoints are the incidence and duration of AF episodes.

Aconitine-Induced Arrhythmia in Rats

This model is used to assess the general anti-arrhythmic properties of a compound.

General Protocol:

-

Animal Preparation: Rats are anesthetized, and an infusion catheter is placed in a jugular vein.

-

ECG Recording: Continuous ECG monitoring is performed.

-

Induction of Arrhythmia: Aconitine is infused at a constant rate to induce ventricular arrhythmias.

-

Drug Administration: DDO-02005 or vehicle is administered intravenously at various doses prior to the aconitine infusion[1].

-

Endpoint Measurement: The dose of aconitine required to induce specific types of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) is determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Kv1.5 Inhibition in Atrial Myocytes

Caption: Inhibition of Kv1.5 by DDO-02005 blocks IKur, prolonging APD and ERP.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing DDO-02005 efficacy in rodent arrhythmia models.

Safety and Toxicology

Currently, there is no publicly available information on the in vitro or in vivo safety and toxicology profile of DDO-02005. A comprehensive assessment of safety pharmacology (including effects on other ion channels like hERG), acute and repeated-dose toxicity, genotoxicity, and other relevant safety endpoints would be required for further development.

Conclusion

DDO-02005 is a potent Kv1.5 potassium channel inhibitor with demonstrated efficacy in preclinical models of atrial fibrillation. Its pharmacokinetic profile suggests that further formulation work may be needed to improve oral bioavailability. The lack of publicly available safety and toxicology data is a significant gap that needs to be addressed to fully evaluate the therapeutic potential of DDO-02005. Further studies are warranted to explore its clinical utility as a novel anti-arrhythmic agent.

References

DDO-02005 for Atrial Fibrillation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the investigational compound DDO-02005, a novel small molecule inhibitor of the Kv1.5 potassium channel, for the treatment of atrial fibrillation (AF). This guide synthesizes the available preclinical data, including its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation.

Core Concepts and Mechanism of Action

DDO-02005 is an arylmethylpiperidine derivative that demonstrates potent and selective inhibition of the Kv1.5 potassium channel. The Kv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the human heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This current plays a crucial role in the repolarization phase of the atrial action potential.

In atrial fibrillation, an electrical remodeling occurs, which can involve the shortening of the atrial effective refractory period (ERP) and action potential duration (APD). By inhibiting the Kv1.5 channel, DDO-02005 is designed to prolong the APD and ERP in atrial myocytes, thereby suppressing the re-entrant electrical circuits that sustain atrial fibrillation, without significantly affecting the ventricular action potential. This atrial-selective action is a key therapeutic goal to avoid pro-arrhythmic effects in the ventricles.

Signaling Pathway in Atrial Myocytes

Arylmethylpiperidine Derivatives as Antiarrhythmic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of arylmethylpiperidine derivatives as a promising class of antiarrhythmic agents. It covers their mechanism of action, structure-activity relationships, quantitative data on lead compounds, and detailed experimental protocols for their evaluation. This document is intended to serve as a core resource for professionals engaged in cardiovascular drug discovery and development.

Introduction: The Therapeutic Rationale

Cardiac arrhythmias, characterized by irregular heartbeats, are a major cause of cardiovascular morbidity and mortality. A key strategy in the development of antiarrhythmic drugs is the modulation of cardiac ion channels, which govern the heart's electrical activity. Atrial fibrillation (AF), the most common clinical arrhythmia, is often associated with atrial electrical remodeling, which involves a shortening of the atrial action potential duration (APD).[1]

The ultra-rapid delayed rectifier potassium current (IKur), conducted by the Kv1.5 potassium channel, plays a crucial role in the repolarization phase of the cardiac action potential, particularly in the atria where it is predominantly expressed.[1] Inhibition of the Kv1.5 channel can prolong the APD and the effective refractory period (ERP), representing a targeted therapeutic approach for AF with potentially fewer ventricular side effects. Arylmethylpiperidine derivatives have emerged as a potent class of Kv1.5 inhibitors.

Mechanism of Action: Targeting the Kv1.5 Potassium Channel

The primary mechanism of action for the arylmethylpiperidine derivatives discussed herein is the inhibition of the Kv1.5 potassium channel. By blocking this channel, these compounds reduce the outflow of potassium ions during Phase 3 of the cardiac action potential. This action leads to a delay in repolarization, thereby prolonging the action potential duration and increasing the effective refractory period of atrial cardiomyocytes. This effect helps to prevent the rapid and irregular impulsions characteristic of atrial fibrillation.[1]

Figure 1: Mechanism of Kv1.5 Inhibition on the Cardiac Action Potential.

Quantitative Data and Structure-Activity Relationships (SAR)

Screening and optimization of an in-house compound library led to the identification of DDO-02001, a lead compound with moderate Kv1.5 inhibitory activity.[1] Subsequent structural modifications guided by SAR studies resulted in the development of DDO-02005, a derivative with significantly improved potency.[1]

Key SAR insights from the development of the DDO-series include:

-

Replacing the benzene ring in the lead compound with a benzoxazole ring enhanced biological activity (DDO-02001 vs. DDO-02002).[1]

-

Removal of a carbonyl group further improved the inhibitory effect (DDO-02002 vs. DDO-02003).[1]

The following tables summarize the in vitro potency and in vivo pharmacokinetic profile of key compounds.

Table 1: In Vitro Kv1.5 Inhibitory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| DDO-02001 | 17.7 | Kv1.5 Potassium Channel |

| DDO-02002 | 8.96 | Kv1.5 Potassium Channel |

| DDO-02003 | 1.57 | Kv1.5 Potassium Channel |

| DDO-02005 | 0.72 | Kv1.5 Potassium Channel |

Data sourced from Zhao L, et al. (2022).[1]

Table 2: Pharmacokinetic Parameters of DDO-02005 in Sprague-Dawley Rats

| Administration Route | Dose | t1/2 (h) | Cmax (µg/L) | AUC0–t (µg/L·h) |

|---|---|---|---|---|

| Intravenous (IV) | 1 mg/kg | 3.23 ± 1.07 | 90.23 ± 28.83 | 178.42 ± 39.33 |

| Oral (PO) | 1.25 mg/kg | 6.25 ± 2.40 | 1.27 ± 0.40 | 4.41 ± 0.69 |

Data sourced from MedKoo Biosciences and InvivoChem product sheets.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key experiments in the evaluation of arylmethylpiperidine derivatives.

Synthesis of Arylmethylpiperidine Derivatives (General Procedure)

This protocol describes the general synthetic route for compounds DDO-02003 to DDO-02009, based on reductive amination.

Materials:

-

Starting amine (e.g., Intermediate 5 from the source study)

-

Appropriate aldehyde or ketone (e.g., Intermediates 6-17)

-

Dichloromethane (CH2Cl2)

-

Sodium triacetoxyborohydride (NaB(OAc)3H)

-

Saturated ammonium chloride (NH4Cl)

Procedure:

-

Dissolve the starting amine (1 equivalent) and the desired aldehyde/ketone (1.5 equivalents) in CH2Cl2.

-

Add NaB(OAc)3H (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Evaporate the solvent under reduced pressure.

-

Quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography over silica gel to yield the final compound.[1]

In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the inhibitory effect of compounds on the Kv1.5 channel expressed in a stable cell line (e.g., CHO cells).

Solutions:

-

Bath Solution (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM D-glucose, 10 mM HEPES. Adjust pH to 7.4 with NaOH.[4]

-

Pipette Solution (Intracellular): 130 mM KCl, 1 mM MgCl2, 5 mM MgATP, 10 mM HEPES, 5 mM EGTA. Adjust pH to 7.2 with KOH.[4]

Procedure:

-

Culture CHO cells stably expressing the human Kv1.5 channel. Seed cells onto glass coverslips for electrophysiological recording.

-

Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the bath solution.

-

Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. Pipette resistance should be 2-5 MΩ when filled with the intracellular solution.

-

Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (giga-seal).

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration. This allows electrical access to the cell's interior.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments for 2000 ms) to elicit Kv1.5 outward currents.[4]

-

After recording a stable baseline current, perfuse the cell with the bath solution containing the test compound (e.g., DDO-02005) at various concentrations.

-

Record the currents at each concentration until a steady-state block is achieved.

-

Calculate the percentage of current inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Assay: Aconitine-Induced Arrhythmia Model in Rats

This model assesses the in vivo antiarrhythmic efficacy of a compound by measuring its ability to protect against arrhythmias induced by aconitine, a Na+ channel activator.

Procedure:

-

Anesthetize male Sprague-Dawley rats using an appropriate anesthetic (e.g., urethane via intraperitoneal injection).[5]

-

Implant subcutaneous electrodes to record a standard lead II electrocardiogram (ECG).

-

Insert an infusion catheter into a jugular vein for drug administration.[5]

-

Administer the test compound (e.g., DDO-02005 at 0.1, 1, 3, 9 mg/kg) or vehicle via intravenous injection.[6]

-

After a set pretreatment period, initiate a continuous intravenous infusion of aconitine (e.g., 5 µg/kg/min).[5]

-

Continuously monitor the ECG and record the time of onset for various arrhythmic events: ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

-

The efficacy of the test compound is determined by its ability to delay or prevent the onset of these arrhythmias compared to the vehicle-treated control group.

Preclinical Development Workflow

The discovery and preclinical evaluation of a novel antiarrhythmic agent like an arylmethylpiperidine derivative follows a structured workflow, from initial concept to in vivo validation.

Figure 2: Preclinical Drug Discovery Workflow for Antiarrhythmic Agents.

Conclusion

Arylmethylpiperidine derivatives represent a promising class of antiarrhythmic agents, with compounds like DDO-02005 demonstrating potent and selective inhibition of the Kv1.5 potassium channel.[1] This targeted mechanism of action is highly relevant for the treatment of atrial fibrillation. The data and protocols presented in this guide provide a comprehensive foundation for researchers working to advance these and similar compounds through the preclinical development pipeline. Further investigation into the safety profile, particularly regarding off-target ion channel effects, and optimization of pharmacokinetic properties will be critical for their successful clinical translation.

References

- 1. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. DDO-02005 I CAS#: 1186049-44-4 I Kv1.5 potassium channel inhibitor I InvivoChem [invivochem.com]

- 4. bsys.ch [bsys.ch]

- 5. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Pharmacological Profile of DDO-02005: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a promising therapeutic target for the management of atrial fibrillation. This technical guide provides a comprehensive overview of the pharmacological profile of DDO-02005, including its mechanism of action, in vitro potency, in vivo efficacy in preclinical arrhythmia models, and pharmacokinetic properties. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and development of this compound.

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia and is associated with an increased risk of stroke and heart failure. The ultra-rapid delayed rectifier potassium current (IKur), conducted by the Kv1.5 potassium channel, plays a crucial role in the repolarization of the atrial action potential. Inhibition of Kv1.5 is a targeted therapeutic strategy to prolong the atrial effective refractory period without affecting ventricular repolarization, thereby reducing the risk of proarrhythmic side effects. DDO-02005, an arylmethylpiperidine derivative, has emerged as a potent inhibitor of the Kv1.5 channel, demonstrating significant anti-arrhythmic effects in preclinical studies.

Mechanism of Action

DDO-02005 exerts its pharmacological effect by directly inhibiting the Kv1.5 potassium channel. The Kv1.5 channel is primarily expressed in the atria of the heart and is responsible for the IKur current, which contributes to the repolarization phase of the atrial action potential. By blocking this channel, DDO-02005 prolongs the action potential duration and the effective refractory period in atrial myocytes. This mechanism is believed to be effective in terminating and preventing re-entrant arrhythmias that underlie atrial fibrillation.

In Vitro Efficacy

The inhibitory potency of DDO-02005 on the Kv1.5 channel was determined using whole-cell patch-clamp electrophysiology.

Data Presentation: In Vitro Potency

| Compound | Target | Assay | IC50 (μM) |

| DDO-02005 | Kv1.5 | Whole-Cell Patch Clamp | 0.72 |

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the half-maximal inhibitory concentration (IC50) of DDO-02005 on the human Kv1.5 channel.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.5 channel (hKCNA5).

Methodology:

-

Cell Culture: HEK293 cells expressing hKv1.5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Electrophysiological Recording:

-

Whole-cell currents are recorded using a patch-clamp amplifier.

-

The extracellular solution contains (in mM): 135 NaCl, 5 KCl, 2 MgCl2, 5 HEPES, and 10 D-glucose (pH adjusted to 7.4 with NaOH).

-

The intracellular (pipette) solution contains (in mM): 110 KCl, 1.2 MgCl2, 5 Na2ATP, 10 HEPES, and 10 EGTA (pH adjusted to 7.2 with KOH).

-

Borosilicate glass pipettes with a resistance of 3-7 MΩ are used.

-

-

Voltage-Clamp Protocol:

-

Cells are held at a holding potential of -80 mV.

-

Kv1.5 currents are elicited by a 500 ms depolarizing pulse to +40 mV, followed by a repolarizing pulse to -40 mV. Pulses are applied every 15 seconds.

-

-

Drug Application: DDO-02005 is dissolved in dimethyl sulfoxide (DMSO) and diluted in the extracellular solution to achieve final concentrations ranging from 0.01 to 100 µM. The final DMSO concentration is kept below 0.1%. The compound is applied to the cells via a perfusion system.

-

Data Analysis: The peak current amplitude at +40 mV is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.

Mandatory Visualization: Experimental Workflow for In Vitro Potency

In Vivo Efficacy

The anti-arrhythmic properties of DDO-02005 were evaluated in two established rat models of atrial fibrillation and arrhythmia.

Data Presentation: In Vivo Efficacy

| Animal Model | Species | Endpoint | Result |

| Aconitine-Induced Arrhythmia | Rat | Prevention of ventricular arrhythmias | DDO-02005 dose-dependently increased the dose of aconitine required to induce arrhythmias.[1] |

| CaCl2-Acetylcholine-Induced Atrial Fibrillation | Rat | Suppression of atrial fibrillation | DDO-02005 demonstrated a good anti-fibrillation effect.[1] |

Experimental Protocols

Objective: To evaluate the protective effect of DDO-02005 against aconitine-induced ventricular arrhythmias in rats.[2][3]

Animals: Male Sprague-Dawley rats.

Methodology:

-

Anesthesia and Cannulation: Rats are anesthetized, and the jugular vein is cannulated for drug administration.

-

ECG Monitoring: Needle electrodes are inserted subcutaneously for continuous electrocardiogram (ECG) recording.

-

Drug Administration:

-

A control group receives the vehicle.

-

Treatment groups receive intravenous (IV) administration of DDO-02005 at various doses.

-

Following a stabilization period, aconitine is infused intravenously at a constant rate (e.g., 5 µg/kg/min) until the onset of ventricular premature beats, ventricular tachycardia, or ventricular fibrillation.[3]

-

-

Endpoint Measurement: The total dose of aconitine required to induce each type of arrhythmia is recorded.

Objective: To assess the efficacy of DDO-02005 in suppressing chemically-induced atrial fibrillation in rats.[4]

Animals: Male Wistar or Sprague-Dawley rats.

Methodology:

-

Anesthesia and ECG Monitoring: Rats are anesthetized, and ECG is continuously monitored as described above.

-

Induction of Atrial Fibrillation: Atrial fibrillation is induced by intravenous injection of a mixture of acetylcholine (e.g., 66 µg/mL) and calcium chloride (e.g., 10 mg/mL).[4][5][6][7]

-

Drug Administration: DDO-02005 or vehicle is administered intravenously prior to the induction of AF.

-

Endpoint Measurement: The incidence and duration of atrial fibrillation are monitored and recorded from the ECG.

Pharmacokinetics

The pharmacokinetic profile of DDO-02005 was characterized in Sprague-Dawley rats following both intravenous and oral administration.

Data Presentation: Pharmacokinetic Parameters of DDO-02005 in Sprague-Dawley Rats

| Route of Administration | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC0-t (µg/L·h) | t1/2 (h) |

| Intravenous (IV) | 1 | 90.23 ± 28.83 | - | 178.42 ± 39.33 | 3.23 ± 1.07 |

| Oral (PO) | 1.25 | 1.27 ± 0.40 | - | 4.41 ± 0.69 | 6.25 ± 2.40 |

Data are presented as mean ± SD (n=6).[8][9]

Experimental Protocols: Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of DDO-02005 in rats.

Animals: Male Sprague-Dawley rats.

Methodology:

-

Drug Administration:

-

For intravenous administration, DDO-02005 is administered as a single bolus dose (1 mg/kg) via the tail vein.

-

For oral administration, DDO-02005 is administered by gavage (1.25 mg/kg).

-

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

-

Plasma Preparation and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. The concentration of DDO-02005 in plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

Signaling Pathways

Inhibition of the Kv1.5 channel by DDO-02005 directly impacts the electrophysiology of atrial cardiomyocytes. The downstream consequences of this inhibition are primarily related to the modulation of the atrial action potential and cellular calcium homeostasis.

Mandatory Visualization: Signaling Pathway of DDO-02005 Action

Conclusion

DDO-02005 is a potent Kv1.5 potassium channel inhibitor with promising anti-arrhythmic properties demonstrated in preclinical models of atrial fibrillation and ventricular arrhythmia. Its mechanism of action, focused on the atrial-specific IKur current, suggests a favorable cardiac safety profile. The pharmacokinetic data indicate that while intravenous administration is effective, oral bioavailability is limited, suggesting that formulation strategies or prodrug approaches may be necessary for oral delivery. Further investigation into the downstream signaling effects and long-term safety of DDO-02005 is warranted to fully elucidate its therapeutic potential for the treatment of atrial fibrillation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methods for ECG evaluation of indicators of cardiac risk, and susceptibility to aconitine-induced arrhythmias in rats following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison on Rabbit and Rat Atrial Fibrillation Models Induced by Intravenous Injection of Acetylcholine-Calcium Chloride Mixed Solution [slarc.org.cn]

- 5. Taurine Prevents the Electrical Remodeling in Ach-CaCl2 Induced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. miR‑101a‑3p overexpression prevents acetylcholine‑CaCl2‑induced atrial fibrillation in rats via reduction of atrial tissue fibrosis, involving inhibition of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taurine Reverses Atrial Structural Remodeling in Ach-Cacl2 Induced Atrial Fibrillation Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of DDO-02005: A Potent Kv1.5 Potassium Channel Inhibitor for Atrial Fibrillation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-02005 is a novel and potent inhibitor of the Kv1.5 potassium channel, a promising therapeutic target for the management of atrial fibrillation (AF). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DDO-02005. It includes detailed experimental protocols for its synthesis and key biological assays, alongside a thorough presentation of its pharmacological and pharmacokinetic data. Furthermore, this document illustrates the critical signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in the field of cardiovascular drug discovery.

Introduction

Atrial fibrillation is the most common cardiac arrhythmia, characterized by chaotic electrical impulses in the atria, leading to an increased risk of stroke and heart failure. The voltage-gated potassium channel Kv1.5, which conducts the ultra-rapid delayed rectifier potassium current (IKur), plays a crucial role in the repolarization of the atrial action potential.[1][2] Its atrial-specific expression makes it an attractive target for the development of anti-AF drugs with a reduced risk of ventricular proarrhythmia.[2] DDO-02005 emerged from a series of arylmethylpiperidine derivatives designed to selectively inhibit the Kv1.5 channel. This document details the scientific journey from its rational design to its preclinical evaluation.

Discovery of DDO-02005

DDO-02005 was identified through a focused drug discovery program aimed at developing potent and selective Kv1.5 inhibitors. The lead compound, DDO-02001, showed moderate inhibitory activity. A subsequent structure-activity relationship (SAR) study on a series of arylmethylpiperidine derivatives led to the synthesis and evaluation of DDO-02005, which demonstrated significantly improved potency.

Synthesis of DDO-02005

The synthesis of DDO-02005, chemically named 1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine dihydrochloride, is a multi-step process. The following is a detailed protocol based on the general synthetic scheme for arylmethylpiperidine derivatives.

Experimental Protocol: Synthesis of DDO-02005

Step 1: Synthesis of Intermediate 1 (Reductive Amination)

-

To a solution of piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2), add potassium carbonate (K2CO3) (2 equivalents) and stir at room temperature for 30 minutes.

-

Add 4-methoxybenzaldehyde (1.1 equivalents) to the reaction mixture.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) to the mixture and stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the aqueous layer with CH2Cl2 (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Intermediate 1.

Step 2: Synthesis of DDO-02005 (N-Alkylation)

-

To a solution of Intermediate 1 (1 equivalent) and 2-(chloromethyl)-1,3-benzoxazole (1.1 equivalents) in an anhydrous solvent like acetonitrile (CH3CN), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction mixture at 60-70 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Dissolve the purified free base in a minimal amount of diethyl ether and add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford DDO-02005 as a dihydrochloride salt.

Caption: Synthetic pathway of DDO-02005.

Biological Activity

In Vitro Kv1.5 Inhibition

DDO-02005 is a potent inhibitor of the Kv1.5 potassium channel, with a half-maximal inhibitory concentration (IC50) of 0.72 μM.

| Compound | Target | IC50 (μM) |

| DDO-02005 | Kv1.5 Potassium Channel | 0.72 |

Experimental Protocol: Kv1.5 Inhibition Assay (Whole-Cell Patch Clamp)

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.5 channel (hKv1.5) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Electrophysiology:

-

Kv1.5 currents are recorded using the whole-cell patch-clamp technique at room temperature.

-

The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose (pH adjusted to 7.4 with NaOH).

-

The internal pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Cells are held at a holding potential of -80 mV. Kv1.5 currents are elicited by depolarizing voltage steps to +40 mV for 300 ms, followed by a repolarizing step to -40 mV for 150 ms, applied every 15 seconds.

-

DDO-02005 is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution and then diluted to the final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.

-

The inhibitory effect of DDO-02005 is determined by measuring the reduction in the peak outward current at +40 mV after application of the compound.

-

The IC50 value is calculated by fitting the concentration-response data to the Hill equation.

-

Caption: Experimental workflow for Kv1.5 inhibition assay.

In Vivo Anti-Arrhythmic and Anti-Atrial Fibrillation Effects

DDO-02005 has demonstrated significant anti-arrhythmic and anti-atrial fibrillation effects in preclinical animal models.

| Animal Model | Effect of DDO-02005 |

| Aconitine-induced arrhythmia (rats) | Effective anti-arrhythmic activity |

| CaCl2-ACh induced atrial fibrillation (rats) | Good anti-fibrillation effects |

Pharmacokinetic Profile

The pharmacokinetic properties of DDO-02005 have been evaluated in Sprague-Dawley rats and beagle dogs.

Table 1: Pharmacokinetic Parameters of DDO-02005 in Sprague-Dawley Rats

| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |

| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |

| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |

| AUC0-t (µg/L·h) | 178.42 ± 39.33 | 4.41 ± 0.69 |

| CL (L/h/kg) | 5.83 ± 1.44 | 36.51 ± 2.54 |

Table 2: Pharmacokinetic Parameters of DDO-02005 in Beagle Dogs[3]

| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |

| t1/2 (h) | - | 6.245 |

| Cmax (µg/L) | - | 1.274 |

| AUC0-t (µg/L·h) | - | - |

| CL (L/h/kg) | - | - |

Data presented as mean ± SD (n=6). Data for intravenous administration in beagle dogs was not available in the cited source.

Mechanism of Action and Signaling Pathway

DDO-02005 exerts its anti-arrhythmic effect by inhibiting the Kv1.5 potassium channel, which is a key regulator of the atrial action potential duration (APD). In atrial fibrillation, alterations in ion channel function, including the upregulation of potassium currents, can lead to a shortening of the APD and the effective refractory period (ERP), creating a substrate for re-entrant arrhythmias. By blocking the IKur current conducted by Kv1.5 channels, DDO-02005 prolongs the atrial APD and ERP, thereby suppressing the re-entrant circuits that sustain atrial fibrillation.

Caption: Role of Kv1.5 in atrial action potential and the mechanism of DDO-02005.

Conclusion

DDO-02005 is a potent and promising Kv1.5 potassium channel inhibitor with demonstrated in vitro and in vivo efficacy. Its discovery and preclinical development highlight the potential of targeting the Kv1.5 channel for the treatment of atrial fibrillation. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further investigate DDO-02005 and other related compounds in the quest for safer and more effective anti-arrhythmic therapies.

References

In Vitro Profile of DDO-02005: A Technical Overview of Ion Channel Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-02005 has emerged as a potent inhibitor of the Kv1.5 potassium channel, a key target in the development of therapies for atrial fibrillation. This technical guide provides a comprehensive analysis of the in vitro studies conducted on DDO-02005, with a focus on its interaction with ion channels. The information presented herein is intended to support further research and drug development efforts by providing detailed experimental protocols, quantitative data, and visual representations of key processes.

Core Focus: DDO-02005 and the Kv1.5 Potassium Channel

In vitro investigations have identified DDO-02005 as a potent antagonist of the human Kv1.5 potassium channel. The primary quantitative measure of its inhibitory activity is the half-maximal inhibitory concentration (IC50), which has been determined through electrophysiological studies.

Quantitative Data Summary

The inhibitory potency of DDO-02005 on the Kv1.5 ion channel is summarized in the table below. This data is derived from whole-cell patch-clamp experiments on HEK293 cells stably expressing the human Kv1.5 channel.

| Compound | Target Ion Channel | Reported IC50 (μM) |

| DDO-02005 | Kv1.5 | 0.72 |

Experimental Protocols

The determination of the IC50 value for DDO-02005 was achieved using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.

Whole-Cell Patch-Clamp Methodology for Kv1.5 Inhibition Assay

1. Cell Culture and Preparation:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kv1.5 channel (encoded by the KCNA5 gene) were used.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Preparation: For electrophysiological recordings, cells were dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips.

2. Electrophysiological Recordings:

-

Configuration: Whole-cell patch-clamp recordings were performed at room temperature.

-

Pipettes: Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with KOH).

-

-

Voltage Protocol:

-

Cells were held at a holding potential of -80 mV.

-

To elicit Kv1.5 currents, depolarizing voltage steps to +60 mV for 300 ms were applied.

-

The current amplitude at the end of the depolarizing pulse was measured to assess the effect of the compound.

-

-

Data Acquisition and Analysis:

-

Currents were recorded using a patch-clamp amplifier and digitized.

-

The inhibitory effect of DDO-02005 was determined by comparing the current amplitude in the presence and absence of the compound.

-

The IC50 value was calculated by fitting the concentration-response data to a Hill equation.

-

Mandatory Visualizations

Experimental Workflow for Kv1.5 Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory effect of DDO-02005 on the Kv1.5 ion channel.

Early-Stage Research on DDO-02005: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a promising therapeutic target for the management of atrial fibrillation (AF). Early-stage research has demonstrated its efficacy in preclinical models of arrhythmia and has characterized its pharmacokinetic profile. This technical guide provides an in-depth overview of the core preclinical data on DDO-02005, including its mechanism of action, in vivo efficacy, and pharmacokinetic properties. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this compound.

Mechanism of Action: Kv1.5 Potassium Channel Inhibition

DDO-02005 exerts its anti-arrhythmic effect by directly inhibiting the Kv1.5 potassium channel, which is encoded by the KCNA5 gene. The Kv1.5 channel is predominantly expressed in the atria and is responsible for the ultra-rapid delayed rectifier potassium current (IKur), a key component in the repolarization of the atrial action potential. By blocking this channel, DDO-02005 prolongs the atrial effective refractory period, a mechanism that can terminate and prevent re-entrant arrhythmias like atrial fibrillation.

In Vitro Potency

The inhibitory activity of DDO-02005 on the Kv1.5 channel was determined using electrophysiological patch-clamp assays.

| Parameter | Value | Assay |

| IC50 | 0.72 μM | Whole-cell patch clamp on cells expressing Kv1.5 |

Experimental Protocol: Whole-Cell Patch Clamp for Kv1.5 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of DDO-02005 on the human Kv1.5 potassium channel.

Cell Line: A stable cell line heterologously expressing the human Kv1.5 channel (e.g., HEK293 or CHO cells) is used.

Solutions:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).

-

DDO-02005 Stock Solution: Prepared in DMSO and serially diluted to final concentrations in the external solution.

Electrophysiological Recording:

-

Cells are voltage-clamped in the whole-cell configuration using a patch-clamp amplifier.

-

The holding potential is maintained at -80 mV.

-

Kv1.5 currents are elicited by depolarizing voltage steps to +40 mV for 300 ms, followed by a repolarizing step to -40 mV to record tail currents. Pulses are applied at a frequency of 0.1 Hz.

-

A stable baseline current is recorded before the application of DDO-02005.

-

Increasing concentrations of DDO-02005 are perfused into the recording chamber.

-

The steady-state block of the peak outward current at +40 mV is measured for each concentration.

Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline current. The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Preclinical Efficacy in Animal Models of Arrhythmia

DDO-02005 has demonstrated significant anti-arrhythmic effects in two established rat models of atrial fibrillation and arrhythmia.

Aconitine-Induced Arrhythmia Model

| Model | Species | Dosing | Endpoint | Result |

| Aconitine-Induced Arrhythmia | Rat | 0.1, 1, 3, 9 mg/kg (IV) | Prevention of aconitine-induced arrhythmias | Dose-dependent protection against arrhythmias |

Experimental Protocol: Aconitine-Induced Arrhythmia in Rats

Objective: To evaluate the protective effect of DDO-02005 against aconitine-induced cardiac arrhythmias.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Rats are anesthetized, and ECG leads are placed to monitor cardiac activity.

-

A catheter is inserted into the jugular vein for drug administration.

-

A baseline ECG is recorded.

-

DDO-02005 or vehicle is administered intravenously.

-

After a set pretreatment time, a continuous intravenous infusion of aconitine (e.g., 10 µg/kg/min) is initiated to induce arrhythmias (ventricular premature beats, ventricular tachycardia, and ventricular fibrillation).

-

The time to onset of each type of arrhythmia and the duration of arrhythmias are recorded.

CaCl2-Acetylcholine-Induced Atrial Fibrillation Model

| Model | Species | Observation |

| CaCl2-ACh-Induced Atrial Fibrillation | Rat | Good anti-atrial fibrillation effect |

Experimental Protocol: CaCl2-Acetylcholine-Induced Atrial Fibrillation in Rats

Objective: To assess the efficacy of DDO-02005 in terminating or preventing atrial fibrillation induced by calcium chloride and acetylcholine.

Animals: Male Wistar or Sprague-Dawley rats.

Procedure:

-

Rats are anesthetized, and ECG is continuously monitored.

-

A solution containing acetylcholine (e.g., 66 µg/mL) and calcium chloride (e.g., 10 mg/mL) is infused intravenously to induce atrial fibrillation.

-

The incidence and duration of AF episodes are recorded.

-

In a prevention protocol, DDO-02005 or vehicle is administered prior to the infusion of the AF-inducing solution.

-

In a termination protocol, the AF-inducing solution is administered first, and upon sustained AF, DDO-02005 or vehicle is administered to observe for termination of the arrhythmia.

Pharmacokinetic Profile

The pharmacokinetic properties of DDO-02005 were evaluated in Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration.

| Parameter | IV (1 mg/kg) | PO (1.25 mg/kg) |

| t1/2 (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |

| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |

| AUC0-t (µg/L*h) | 178.42 ± 39.33 | 4.41 ± 0.69 |

| CL (L/h/kg) | 5.83 ± 1.44 | - |

Experimental Protocol: Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic parameters of DDO-02005 after intravenous and oral administration.

Animals: Male Sprague-Dawley rats.

Procedure:

-

IV Administration: DDO-02005 is administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.

-

Oral Administration: DDO-02005 is administered by oral gavage at a dose of 1.25 mg/kg.

-

Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of DDO-02005 are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Signaling Pathways and Experimental Workflows

DDO-02005 Mechanism of Action Workflow

Caption: DDO-02005 inhibits the Kv1.5 channel, leading to atrial action potential prolongation and suppression of atrial fibrillation.

Downstream Signaling of Kv1.5 Channel Regulation

The activity and surface expression of the Kv1.5 channel are subject to complex regulation, including post-translational modifications and trafficking. Protein Kinase C (PKC) activation has been shown to play a role in the endocytic degradation of the Kv1.5 channel.

Caption: PKC-mediated phosphorylation of the Kv1.5 channel can trigger its endocytosis and subsequent lysosomal degradation, leading to a reduction in IKur.

Preclinical Development Workflow for DDO-02005

Caption: The preclinical evaluation of DDO-02005 follows a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic studies.

Methodological & Application

DDO-02005 Experimental Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a promising therapeutic target for atrial fibrillation.[1] This document provides detailed application notes and protocols for in vivo studies of DDO-02005, focusing on its pharmacokinetic profile and its efficacy in established animal models of cardiac arrhythmia. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of DDO-02005.

Pharmacokinetics

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a compound. Below are the summarized pharmacokinetic parameters of DDO-02005 in Sprague-Dawley rats and beagle dogs.

Data Presentation: Pharmacokinetic Parameters of DDO-02005

Table 1: Pharmacokinetic Parameters of DDO-02005 in Sprague-Dawley Rats (n=6, mean ± SD)

| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |

| t½ (h) | 3.23 ± 1.07 | 6.25 ± 2.40 |

| Cmax (µg/L) | 90.23 ± 28.83 | 1.27 ± 0.40 |

| AUC0-t (µg/L·h) | 178.42 ± 39.33 | 4.41 ± 0.69 |

Data sourced from MedKoo Biosciences and InvivoChem.[2][3]

Table 2: Pharmacokinetic Parameters of DDO-02005 in Beagle Dogs (n=6, mean ± SD)

| Parameter | Intravenous (1 mg/kg) | Oral (1.25 mg/kg) |

| t½ (h) | Not Reported | 6.245 |

| Cmax (µg/L) | Not Reported | 1.274 |

| AUC (µg/L·h) | Not Reported | Not Reported |

Data sourced from ResearchGate.[2]

Experimental Protocol: Pharmacokinetic Study in Beagle Dogs

This protocol is based on standard procedures for pharmacokinetic analysis in beagle dogs.

1. Animal Model:

-

Species: Beagle dogs

-

Sample Size: n=6 per group

-

Health Status: Healthy, purpose-bred animals

2. Dosing:

-

Intravenous (IV) Administration: 1 mg/kg of DDO-02005, formulated in a suitable vehicle, administered as a bolus injection into a cephalic vein.

-

Oral (PO) Administration: 1.25 mg/kg of DDO-02005, administered via oral gavage.

3. Blood Sampling:

-

Blood samples (approximately 2 mL) are collected from a saphenous vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

-

Plasma concentrations of DDO-02005 are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (t½, Cmax, AUC) are calculated using non-compartmental analysis software.

In Vivo Efficacy Models

DDO-02005 has demonstrated anti-arrhythmic effects in two key preclinical models: the aconitine-induced arrhythmia model and the calcium chloride-acetylcholine (CaCl2-ACh)-induced atrial fibrillation model.

Aconitine-Induced Arrhythmia Model in Rats

This model is used to evaluate the efficacy of anti-arrhythmic drugs in preventing or terminating ventricular arrhythmias.

Experimental Protocol:

1. Animal Model:

-

Species: Sprague-Dawley rats

-

Anesthesia: Urethane (1.2 g/kg, intraperitoneal injection).

2. Surgical Preparation:

-

A catheter is implanted into the jugular vein for drug and arrhythmogenic agent administration.[2]

-

ECG electrodes are placed to monitor cardiac activity.

3. Arrhythmia Induction:

-

Aconitine is infused intravenously at a constant rate of 5 µg/kg/min for 7 minutes to induce ventricular arrhythmias.[2][3]

4. DDO-02005 Administration:

-

DDO-02005 is administered intravenously at doses of 0.1, 1, 3, and 9 mg/kg as a single dose prior to the aconitine infusion.[1][3]

5. Efficacy Evaluation:

-

The primary endpoint is the prevention or termination of aconitine-induced arrhythmias, as assessed by continuous ECG monitoring.

-

Parameters to be measured include the onset and duration of ventricular tachycardia and ventricular fibrillation.

CaCl2-ACh-Induced Atrial Fibrillation Model in Rats

This model is specifically used to assess the potential of a compound to prevent or treat atrial fibrillation.

Experimental Protocol:

1. Animal Model:

-

Species: Male Wistar or Sprague-Dawley rats.[4]

2. Arrhythmia Induction:

-

A mixture of acetylcholine (ACh) at a concentration of 66 µg/mL and calcium chloride (CaCl2) at a concentration of 10 mg/mL is prepared.[4][5]

-

The mixture is administered intravenously to induce atrial fibrillation.

3. DDO-02005 Administration:

-

DDO-02005 is administered prior to the induction of atrial fibrillation to assess its prophylactic effects.

4. Efficacy Evaluation:

-

The duration of the induced atrial fibrillation is monitored and recorded via ECG.

-

The efficacy of DDO-02005 is determined by its ability to shorten the duration of or prevent the induction of atrial fibrillation.

Signaling Pathway and Experimental Workflows

DDO-02005 Mechanism of Action: Kv1.5 Inhibition

The primary mechanism of action of DDO-02005 is the inhibition of the Kv1.5 potassium channel, which is predominantly expressed in the atria. Inhibition of this channel prolongs the action potential duration in atrial myocytes, which is a key mechanism for the treatment of atrial fibrillation.

Caption: DDO-02005 inhibits the Kv1.5 potassium channel.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of DDO-02005 in arrhythmia models.

Caption: General workflow for in vivo arrhythmia studies.

Disclaimer: The information provided in this document is for research purposes only and is not intended for human or veterinary use. The experimental protocols are based on publicly available data and standard laboratory practices. Researchers should adapt these protocols as necessary to comply with their institutional guidelines and regulatory requirements. No toxicology data for DDO-02005 was available at the time of writing.

References

- 1. biocat.com [biocat.com]

- 2. researchgate.net [researchgate.net]

- 3. DDO-02005 | TargetMol [targetmol.com]

- 4. Taurine Prevents the Electrical Remodeling in Ach-CaCl2 Induced Atrial Fibrillation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taurine Reverses Atrial Structural Remodeling in Ach-Cacl2 Induced Atrial Fibrillation Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DDO-02005 in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDO-02005 is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated potassium channel encoded by the KCNA5 gene.[1] The Kv1.5 channel is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the cardiac action potential. Its atrial-specific expression makes it a promising therapeutic target for the treatment of atrial fibrillation (AF), as its inhibition can prolong the atrial action potential duration and refractory period with minimal effects on ventricular electrophysiology. DDO-02005 has demonstrated significant anti-arrhythmic effects in preclinical models of AF.[1][2]

These application notes provide detailed protocols for the characterization of DDO-02005's inhibitory effects on Kv1.5 channels using the whole-cell patch-clamp technique.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of DDO-02005's activity on the Kv1.5 potassium channel.

| Parameter | Value | Cell Line | Reference |

| IC50 | 0.72 µM | Not specified in abstract | [1] |

| Selectivity | High for Kv1.5 | Not specified in abstract | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Kv1.5 inhibition and the general experimental workflow for patch-clamp analysis of DDO-02005.

Caption: Proposed mechanism of DDO-02005's anti-arrhythmic effect via Kv1.5 channel inhibition.

Caption: General experimental workflow for patch-clamp analysis of DDO-02005.

Experimental Protocols

This section provides detailed methodologies for conducting whole-cell patch-clamp experiments to evaluate the effect of DDO-02005 on Kv1.5 channels.

Cell Culture and Preparation

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.5 (hKv1.5) are recommended. These cells provide a robust and isolated system for studying the specific effects on the channel.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain stable expression of the Kv1.5 channel.

-

Cell Plating: For electrophysiological recordings, cells should be plated onto glass coverslips at a low density to allow for easy patching of individual cells.

Solutions and Reagents

Extracellular (Bath) Solution (in mM):